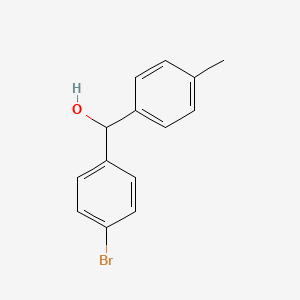

(4-ブロモフェニル)(4-メチルフェニル)メタノール

概要

説明

The compound "(4-Bromophenyl)(4-methylphenyl)methanol" is a brominated aromatic alcohol that is not directly synthesized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol and bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involve the use of a methylphenyl group, which is also present in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol also involves the use of Grignard reagents . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)(4-methylphenyl)methanol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, MS, IR, and X-ray diffraction crystallography . These techniques provide detailed information about the molecular conformation and packing, which is stabilized by various intermolecular interactions. For the compound of interest, similar analytical methods would be employed to confirm its structure and purity.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for "(4-Bromophenyl)(4-methylphenyl)methanol". However, the presence of a bromophenyl group in the compound suggests that it could participate in further reactions, such as Suzuki coupling or other cross-coupling reactions, due to the reactivity of the bromine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are determined by their molecular structure. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provides insights into its density and crystal packing . The compound "(4-Bromophenyl)(4-methylphenyl)methanol" would likely exhibit properties influenced by the presence of the bromine atom and the biphenyl structure, such as a relatively high density and potential for solid-state interactions.

科学的研究の応用

有機合成

(4-ブロモフェニル)(4-メチルフェニル)メタノール: は、有機合成において重要な中間体です。 これは、新しい医薬品、農薬、および OLED 材料の開発に不可欠な、さまざまなビフェニル化合物を合成するために使用できます 。その臭素原子は、複雑な有機分子の構築において重要な、鈴木カップリングやスティルカップリングなどのクロスカップリング反応のための汎用性の高い構成ブロックにします。

医薬品化学

医薬品化学において、この化合物は、ベンゾフェノン誘導体の合成のための前駆体として役立ちます。 これらの誘導体は、その潜在的な抗炎症作用、抗マラリア作用、および抗癌作用について研究されています 。臭素原子の存在により、さらなる官能基化が可能になり、これは創薬プロセスにおいて不可欠です。

材料科学

この化合物の分子構造は、材料科学、特にポリマーおよび樹脂の製造において有益です。 そのフェニル環は、ポリマーの剛性と熱安定性に貢献することができ、航空宇宙および電子機器で使用される高性能材料に適しています .

分析化学

分析化学において、(4-ブロモフェニル)(4-メチルフェニル)メタノールは、質量分析や核磁気共鳴(NMR)分光法などのさまざまな分光分析において、標準または参照化合物として使用できます 。これは、複雑な混合物中の類似の化合物の識別と定量に役立ちます。

光触媒

この化合物は、光触媒においても用途が見いだされる可能性があります。 その構造は、環境修復やファインケミカルの合成に不可欠な、光駆動化学反応を促進する光触媒の設計に関与する可能性があります .

化学教育

最後に、(4-ブロモフェニル)(4-メチルフェニル)メタノールは、有機合成技術と反応機構を教えるためのモデル化合物として、化学教育で使用できます。 その反応性と変換は、有機化学カリキュラムの重要な概念を示すことができます .

Safety and Hazards

特性

IUPAC Name |

(4-bromophenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSVWMYQPYYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471840 | |

| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29334-17-6 | |

| Record name | (4-Bromophenyl)(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。